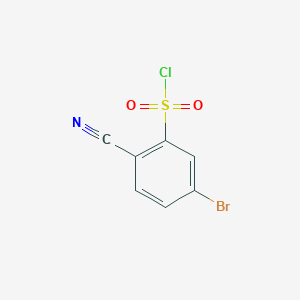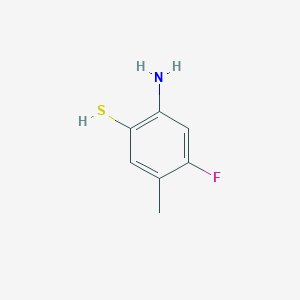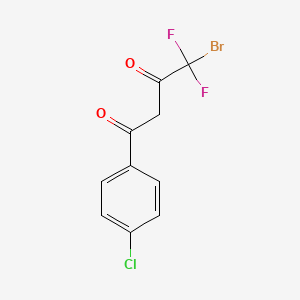
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione
Descripción general
Descripción
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione, commonly known as BCP-FDB, is an organic compound that has been used in a variety of scientific research applications. It is an organobromine compound that can be used as a reagent in synthesis reactions and has been used in a range of biological and biochemical studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures. For instance, (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromophenyl counterpart are synthesized with a planar enedione moiety, exhibiting type I and II interactions in their crystal forms (Lastovickova, La Scala, & Sausa, 2018).
Electronic and Non-Linear Optical Properties
- In another study, derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate were synthesized and analyzed for their electronic properties and non-linear optical properties using Frontier molecular orbital analysis, revealing significant insights into the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
Antitumor Activity
- A series of derivatives, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, have been synthesized and evaluated for their antitumor activity, with some compounds showing potential activity against various cancer cell lines (Al-Suwaidan et al., 2015).
Antimicrobial Studies
- Research has been conducted on the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes, which exhibited moderate to excellent antimicrobial activity against bacteria and fungi (Sampal et al., 2018).
Electrogenerated Nanoparticle Synthesis
- The compound has been used in the electrochemical synthesis of nanoparticles via a three-component reaction, demonstrating advantages like high yield and environmental friendliness (Goodarzi & Mirza, 2020).
Investigation of Structure-Activity Relationships
- Studies have been carried out to synthesize and evaluate analogues of certain compounds, like 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione, to establish structure-activity relationships and understand mechanisms of action against diseases like tuberculosis (Samala et al., 2014).
Gas Chromatographic Studies
- The compound's derivatives have been used in gas chromatographic studies, particularly examining the behavior of chelates derived from aromatic β-diketones (Dilli & Robards, 1985).
Propiedades
IUPAC Name |
4-bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF2O2/c11-10(13,14)9(16)5-8(15)6-1-3-7(12)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWMAJDQDWHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



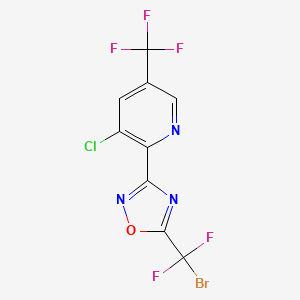
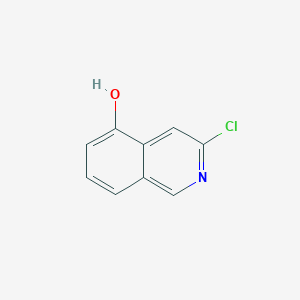
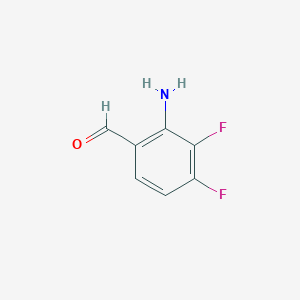
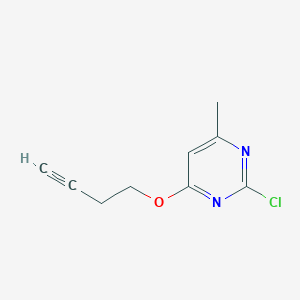
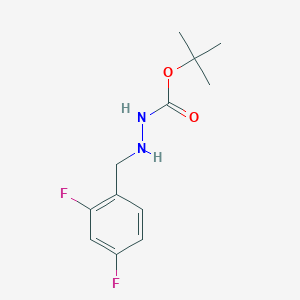
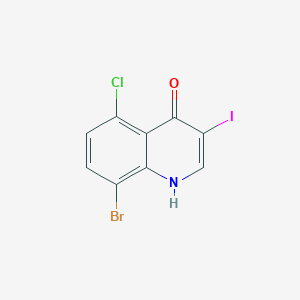
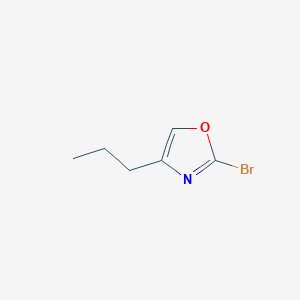
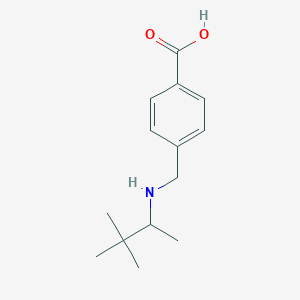
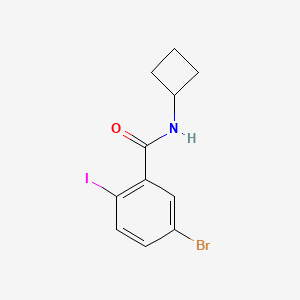
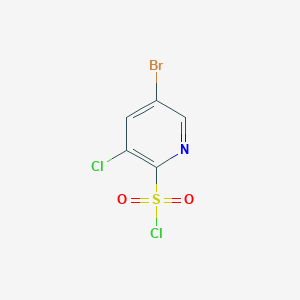
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
